REACTION_CXSMILES
|
[CH3:1][N:2]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:3]1(=[O:5])=[O:4].[CH3:14][O:15][C:16](=[O:19])[CH2:17]Cl.[H-].[Na+]>CN(C)C=O>[OH:13][C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:3](=[O:5])(=[O:4])[N:2]([CH3:1])[C:17]=1[C:16]([O:15][CH3:14])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
CN1S(=O)(=O)C2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
|
Quantity
|
0.036 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining a reaction temperature of 40°-50° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in 150 ml
|
Type
|
FILTRATION
|
Details
|
of 5% hydrochloric acid, and the precipitated product filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:3]1(=[O:5])=[O:4].[CH3:14][O:15][C:16](=[O:19])[CH2:17]Cl.[H-].[Na+]>CN(C)C=O>[OH:13][C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:3](=[O:5])(=[O:4])[N:2]([CH3:1])[C:17]=1[C:16]([O:15][CH3:14])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
CN1S(=O)(=O)C2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
COC(CCl)=O
|
Name
|
|
Quantity
|
0.036 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining a reaction temperature of 40°-50° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in 150 ml
|
Type
|
FILTRATION
|
Details
|
of 5% hydrochloric acid, and the precipitated product filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |